

An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Benzylpiperidin-3-yl)methanol

Cat. No.: B1365142

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Introduction

(1-Benzylpiperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine core. This structure is of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate.^{[1][2]} The piperidine ring is a common scaffold in a wide array of pharmaceuticals, and the benzyl and hydroxymethyl substituents on this particular molecule offer key reactive sites for building more complex, biologically active compounds. Notably, it serves as a precursor for molecules investigated in the context of neurodegenerative diseases like Alzheimer's.^{[1][3]} This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, grounded in authoritative data to support advanced research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are foundational to its function and application in synthesis. **(1-Benzylpiperidin-3-yl)methanol** consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom (position 1), and a hydroxymethyl group (-CH₂OH) is attached to the carbon at position 3.

Key Structural Features:

- **Piperidine Core:** A flexible, saturated ring that can adopt various chair and boat conformations, influencing how the molecule interacts with biological targets.
- **N-Benzyl Group:** Provides steric bulk and lipophilicity. The nitrogen atom acts as a key site for further functionalization.
- **Hydroxymethyl Group:** A primary alcohol that serves as a versatile handle for chemical modifications such as oxidation to an aldehyde or carboxylic acid, or esterification to create prodrugs.^[2]

The molecular formula for this compound is C₁₃H₁₉NO.^[1]^[3]

Visualization of Molecular Structure

Caption: 2D structure of **(1-Benzylpiperidin-3-yl)methanol**.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data below has been consolidated from authoritative chemical databases.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ NO	[1][3][4]
Molecular Weight	205.30 g/mol	[1][3][4]
IUPAC Name	(1-benzylpiperidin-3-yl)methanol	
CAS Number	85387-44-6	[3][5]
Canonical SMILES	<chem>C1CC(CN(C1)CC2=CC=CC=C2)CO</chem>	[6]
InChIKey	GEXYNZFTVPXBBB-UHFFFAOYSA-N	[6]
Monoisotopic Mass	205.14667 Da	[6]
Storage Conditions	Sealed in dry, 2-8°C	[5]

Synthesis and Characterization

The synthesis of piperidine derivatives is a well-established field in organic chemistry. A common and effective method involves the reduction of a corresponding ester precursor.

Generalized Synthesis Workflow

A reliable synthetic route to **(1-Benzylpiperidin-3-yl)methanol** often starts from a commercially available piperidine-3-carboxylic acid derivative. The workflow involves N-benylation followed by the reduction of the carboxylic acid or its ester.

Caption: General synthetic workflow for **(1-Benzylpiperidin-3-yl)methanol**.

Experimental Protocol: Reduction of N-Benzylpiperidine-3-carboxylate

This protocol is a representative example based on standard organic chemistry transformations for reducing an ester to a primary alcohol.[7][8]

Objective: To synthesize **(1-Benzylpiperidin-3-yl)methanol** via the reduction of a suitable ester precursor like methyl 1-benzylpiperidine-3-carboxylate.

Materials:

- Methyl 1-benzylpiperidine-3-carboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (Na_2SO_4)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Cooling: Cool the suspension to 0°C using an ice bath.
 - Causality: This initial cooling is crucial to control the highly exothermic reaction between LiAlH_4 and the ester, preventing side reactions and ensuring safety.
- Addition of Ester: Dissolve methyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C .
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
 - Self-Validation: A successful quench is indicated by the formation of a white, granular precipitate that is easily filterable, leaving a clear solution.
- Workup: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
- Extraction: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO_3 solution and brine, then dry the organic layer over anhydrous Na_2SO_4 .
- Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield **(1-Benzylpiperidin-3-yl)methanol** as the final product.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the benzyl and piperidine moieties.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight, typically showing a prominent $[\text{M}+\text{H}]^+$ peak at m/z 206.3.[\[2\]](#)
- Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around $3300\text{-}3400\text{ cm}^{-1}$) and peaks corresponding to C-H and C-N bonds.

Applications in Drug Development

(1-Benzylpiperidin-3-yl)methanol is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in providing a pre-formed piperidine scaffold that can be elaborated into more complex target molecules.

- **Alzheimer's Disease Research:** The compound is a documented intermediate in the synthesis of N-alkylpiperidine carbamates, which have been investigated as potential agents for treating Alzheimer's disease.[1][3]
- **Scaffold for Diverse Targets:** The piperidine ring is a privileged structure in medicinal chemistry, found in drugs targeting the central nervous system (CNS), cancer, and pain pathways.[2] The benzyl group can be retained for its hydrophobic interactions or removed via catalytic hydrogenation to provide a secondary amine for further derivatization.
- **Prodrug Development:** The primary alcohol group is an ideal attachment point for creating ester prodrugs, which can enhance properties like oral bioavailability or lead to sustained-release formulations.[2]

Conclusion

(1-Benzylpiperidin-3-yl)methanol is a foundational chemical intermediate with significant utility for researchers in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a molecular weight of 205.30 g/mol, offers distinct reactive sites for the construction of novel compounds. The synthetic protocols for its preparation are robust and rely on standard, well-understood chemical transformations. As a versatile building block, particularly in the development of CNS-active agents and other complex therapeutics, a thorough understanding of its properties and synthesis is essential for advancing drug discovery programs.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365142#1-benzylpiperidin-3-yl-methanol-molecular-structure-and-weight]

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